molecular formula C5H9BrO B13734921 Butanoyl bromide, 3-methyl- CAS No. 35447-68-8

Butanoyl bromide, 3-methyl-

Cat. No.: B13734921
CAS No.: 35447-68-8
M. Wt: 165.03 g/mol
InChI Key: LBXKQIWKQYEXRO-UHFFFAOYSA-N
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Description

Butanoyl bromide, 3-methyl-: is an organic compound with the molecular formula C₅H₉BrO. It is a type of acyl halide, specifically a bromide derivative of butanoic acid. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butanoyl bromide, 3-methyl- can be synthesized through the reaction of butanoic acid with bromine in the presence of a catalyst. The reaction typically involves the use of phosphorus tribromide (PBr₃) as a catalyst, which facilitates the substitution of the hydroxyl group in butanoic acid with a bromine atom.

Industrial Production Methods: In industrial settings, the production of butanoyl bromide, 3-methyl- involves large-scale reactions using similar methods. The process is carefully controlled to ensure high yield and purity of the product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Butanoyl bromide, 3-methyl- undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles, leading to the substitution of the bromine atom with other functional groups.

    Oxidation and Reduction: It can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

    Hydrolysis: In the presence of water, it hydrolyzes to form butanoic acid and hydrogen bromide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetone or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed:

    Nucleophilic Substitution: The major products are substituted butanoic acid derivatives.

    Oxidation: The major product is butanoic acid.

    Reduction: The major product is 3-methylbutanol.

Scientific Research Applications

Chemistry: Butanoyl bromide, 3-methyl- is used as an intermediate in organic synthesis. It is employed in the preparation of various pharmaceuticals, agrochemicals, and specialty chemicals.

Biology and Medicine: In biological research, it is used to modify biomolecules and study their interactions. It is also used in the synthesis of bioactive compounds with potential therapeutic applications.

Industry: In the industrial sector, butanoyl bromide, 3-methyl- is used in the production of polymers, resins, and other materials. It is also used in the manufacture of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of butanoyl bromide, 3-methyl- involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The bromine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations.

Comparison with Similar Compounds

    Butanoyl chloride: Similar in structure but contains a chlorine atom instead of bromine.

    Butanoyl iodide: Contains an iodine atom instead of bromine.

    Propionyl bromide: A shorter chain acyl bromide.

Uniqueness: Butanoyl bromide, 3-methyl- is unique due to its specific reactivity and the presence of a methyl group, which influences its chemical behavior. Compared to butanoyl chloride, it is more reactive due to the higher electronegativity of bromine. This makes it a valuable reagent in organic synthesis.

Properties

IUPAC Name

3-methylbutanoyl bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXKQIWKQYEXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067921
Record name Butanoyl bromide, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35447-68-8
Record name 3-Methylbutanoyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35447-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoyl bromide, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035447688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoyl bromide, 3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoyl bromide, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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